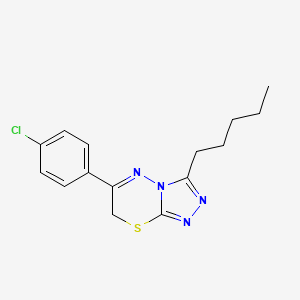![molecular formula C11H8BrNO5S B12918589 2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran CAS No. 61266-28-2](/img/structure/B12918589.png)
2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a sulfonylmethyl group attached to a bromophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran typically involves a multi-step process. One common method starts with the bromination of phenylsulfonylmethane, followed by nitration to introduce the nitro group. The final step involves the formation of the furan ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylsulfonylmethane: Lacks the nitro group and furan ring.
5-Nitrofuran-2-carboxylic acid: Contains a carboxyl group instead of the sulfonylmethyl group.
2-((4-Bromophenyl)sulfonyl)ethanol: Contains an ethanol group instead of the furan ring.
Uniqueness
2-(((4-Bromophenyl)sulfonyl)methyl)-5-nitrofuran is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61266-28-2 |
|---|---|
Molecular Formula |
C11H8BrNO5S |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
2-[(4-bromophenyl)sulfonylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8BrNO5S/c12-8-1-4-10(5-2-8)19(16,17)7-9-3-6-11(18-9)13(14)15/h1-6H,7H2 |
InChI Key |
PAASAWPVJZVHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


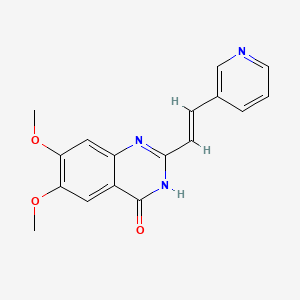
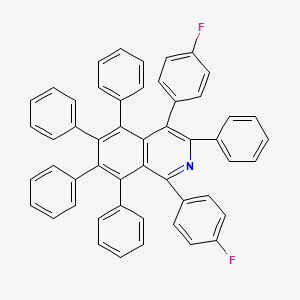
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
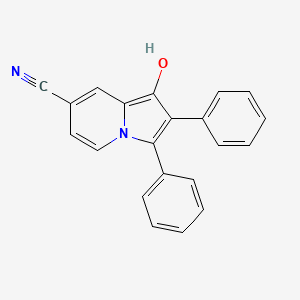
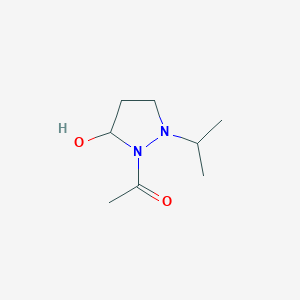
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
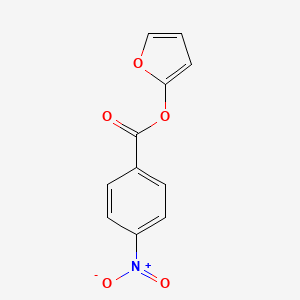
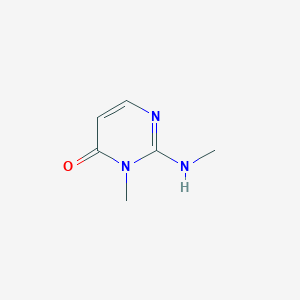
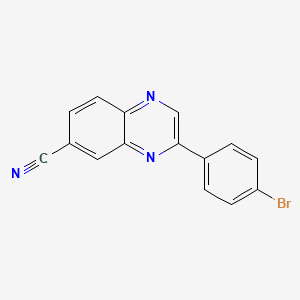
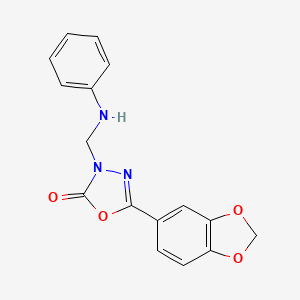
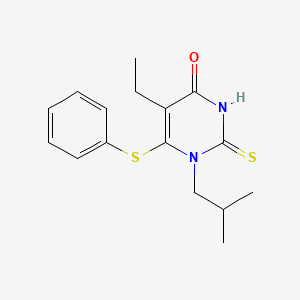
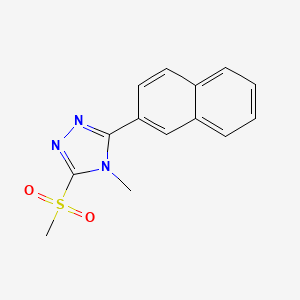
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
